3-O-Acetyl Ezetimibe-d4 is a synthetic derivative of ezetimibe, a medication primarily used to lower cholesterol levels by inhibiting the absorption of cholesterol in the small intestine. The compound is distinguished by its incorporation of deuterium, which enhances its utility in various scientific studies, particularly in pharmacokinetic research and metabolic pathway analysis. As a labeled compound, it serves as a valuable tool for understanding the pharmacological properties and effects of ezetimibe without interference from its metabolites .
The compound is synthesized from ezetimibe through acetylation, a process that modifies its chemical structure to introduce an acetyl group at the 3-hydroxy position. This modification not only alters its biochemical properties but also allows for the labeling with deuterium, facilitating more precise tracking in experimental settings.
The synthesis of 3-O-Acetyl Ezetimibe-d4 typically involves the acetylation of ezetimibe using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction is conducted under controlled conditions to ensure selective acetylation at the 3-hydroxy group while minimizing side reactions.
The molecular formula of 3-O-Acetyl Ezetimibe-d4 is , with a molecular weight of 455.49 g/mol. The structure features an acetyl group attached to the hydroxyl group at the third carbon atom of the ezetimibe backbone, which is characterized by its unique fluorinated phenolic rings.
3-O-Acetyl Ezetimibe-d4 can participate in several chemical reactions:
3-O-Acetyl Ezetimibe-d4 acts primarily by inhibiting the Niemann-Pick C1-like 1 receptor located on enterocytes in the intestinal wall. By blocking this receptor, it prevents the absorption of cholesterol from dietary sources and bile salts into the bloodstream.
3-O-Acetyl Ezetimibe-d4 has significant applications in scientific research:
This compound exemplifies how modifications to existing pharmaceuticals can enhance their utility in research and therapeutic applications.
3-O-Acetyl Ezetimibe-d4 is a deuterated derivative of the cholesterol absorption inhibitor ezetimibe, featuring site-specific deuterium substitution at four hydrogen positions. Its molecular formula is C₂₆H₁₉D₄F₂NO₄, with a molecular weight of 451.462 g/mol [5]. The deuterium atoms are strategically incorporated into the para-fluorophenyl ring attached to the azetidinone nitrogen, replacing all four hydrogen atoms at the 2,3,5,6 positions of the aromatic ring [6]. This modification preserves the core pharmacophore while altering molecular vibrations and bond energies critical for analytical detection. The isotopic labeling induces minimal steric perturbation due to deuterium’s near-identical atomic radius compared to hydrogen, but significantly impacts spectroscopic properties. The acetyl group at the 3-position of the ezetimibe scaffold enhances metabolic stability during analytical workflows, making this derivative invaluable for quantitative mass spectrometry studies [5] [6].
Table 1: Deuteration Sites in 3-O-Acetyl Ezetimibe-d4
Position | Atom Replaced | Chemical Environment | Purpose of Labeling |
---|---|---|---|
Phenyl C2 | H → D | Aromatic (ortho to F) | MS signal differentiation |
Phenyl C3 | H → D | Aromatic (meta to F) | NMR signal separation |
Phenyl C5 | H → D | Aromatic (meta to F) | Metabolic stability |
Phenyl C6 | H → D | Aromatic (ortho to F) | Isotopic tracing |
The systematic IUPAC name for this compound is:[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate [5]. This nomenclature explicitly defines:
Alternative nomenclature includes 3-O-Acetyl Ezetimibe-d4, where "-d4" denotes tetra-deuteration per ISO 11238 standards [6]. The CAS Registry Number (1217642-08-4) uniquely identifies this specific isotopologue [5]. Non-systematic synonyms observed in commercial catalogs include Ezetimibe-d4 3-acetate and 3-Acetylated Ezetimibe-d4, though these lack stereochemical specificity [6].
Key physicochemical distinctions between the deuterated and non-deuterated forms include:
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated Compounds
Property | 3-O-Acetyl Ezetimibe-d4 | 3-O-Acetyl Ezetimibe | Significance |
---|---|---|---|
Molecular Weight | 451.462 g/mol | 447.43 g/mol | MS differentiation (Δm/z=4) |
C-H Stretching Frequencies | ~2100-2200 cm⁻¹ (C-D bonds) | ~2900-3100 cm⁻¹ (C-H) | IR spectral discrimination |
LogP | 4.82 ± 0.1 | 4.80 ± 0.1 | Near-identical lipophilicity |
NMR Chemical Shifts | Aromatic H signals absent | Aromatic H at 7.2-7.4 ppm | Simplified 1H NMR |
The deuterium substitution induces a 0.9% increase in molecular mass, creating a distinct mass spectrometry signature essential for distinguishing the labeled compound from its non-deuterated analog and biological matrix interferences [5] [6]. While deuterium can marginally strengthen C-D bonds (5–10 kJ/mol), the 3-O-acetyl group dominates the molecule’s reactivity, particularly toward enzymatic hydrolysis. Chromatographic behavior shows near-identical retention times in reversed-phase HPLC, confirming minimal polarity changes [6].
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of 3-O-Acetyl Ezetimibe-d4 exhibits a characteristic [M+H]+ ion at m/z 452.469, distinguishing it from the non-deuterated analog ([M+H]+ at m/z 448.429) [4] [6]. Tandem MS reveals diagnostic fragment ions at m/z 344.3 (loss of C₅H₄D₄F) and 286.2 (cleavage of the azetidinone ring), with deuterium retention in the fluorophenyl-containing fragments confirming site-specific labeling [6].
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl₃):
19F NMR shows identical chemical shifts (−115 ppm) for both fluorophenyl groups, confirming deuteration does not alter electronic environments [5].
Infrared Spectroscopy (IR)
IR (KBr, cm⁻¹):
Table 3: Spectroscopic Techniques for Structural Validation
Technique | Key Diagnostic Features | Validation Purpose |
---|---|---|
HRMS | [M+H]+ at m/z 452.469 (Δ=+4 vs non-d4) | Confirm deuteration stoichiometry |
1H NMR | Absence of aromatic H signals at 7.2–7.4 ppm | Verify deuteration site specificity |
13C NMR | C-D coupling (JCD ≈ 25 Hz) in deuterated ring | Distinguish labeled/unlabeled carbons |
IR | C-D stretch at 2200 cm⁻¹; intact β-lactam/ester carbonyls | Functional group integrity |
Structural validation leverages orthogonal techniques: X-ray crystallography confirms the (3R,4S) stereochemistry of the azetidinone core, while polarimetry verifies the [α]D25 = +38° (c=1, CHCl₃), matching non-deuterated ezetimibe derivatives [5] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: